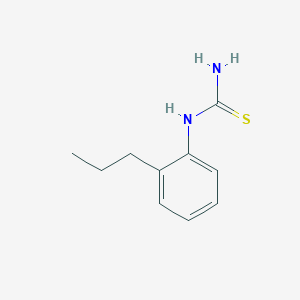

(2-Propylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiourea derivatives, which “(2-Propylphenyl)thiourea” is likely a part of, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, studies on thiourea and water molecules using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses based on the quantum chemical approach have been conducted .

Chemical Reactions Analysis

Thiourea and its derivatives have been studied for their reactivity properties . They have been found to have intermolecular hydrogen bond interactions with water molecules . Thiourea derivatives have also been explored for their alkaline phosphatase inhibition properties .

Scientific Research Applications

1. Antiparasitic Applications

- Synthesis of 1-Acyl-3-(2'-aminophenyl) Thioureas as Anti-Intestinal Nematode Prodrugs : A series of 1-acyl-3-(2'-aminophenyl) thiourea derivatives, including (2-propylphenyl)thiourea derivatives, were synthesized and shown to exhibit significant anti-intestinal nematode activities in rats, suggesting their potential as lead compounds for anti-nematode treatments (Duan et al., 2010).

2. Developmental Biology Research

- Influence on Zebrafish Development : Research on 1-phenyl 2-thiourea (a related compound) has revealed its impact on zebrafish embryogenesis, particularly affecting neural crest and extraocular muscle development in response to changes in retinoic acid and insulin-like growth factor signaling (Bohnsack et al., 2011).

3. Molecular Structure and Reactivity Studies

- Spectroscopic and Structural Analysis : Studies on similar thiourea compounds have provided insights into their molecular structure, reactivity, and potential for applications in drug development, as seen in the research on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Mary et al., 2016).

4. Endocrinological Effects

- Impact on Adrenal Gland and Thyroid Function : Thiourea, including its derivatives, has been studied for its effects on the adrenal gland and thyroid function, highlighting its potential impact on the hypothalamo-pituitary-adrenocortical axis (Chakraborty et al., 2018).

5. Green Chemistry Applications

- Environmentally Benign Synthesis : Research on the green synthesis of thiourea derivatives, including symmetrical N, N′-disubstituted thioureas, suggests their environmental and energy-saving benefits in medicinal chemistry applications (Kumavat et al., 2013).

6. Pharmacological Applications

- Therapeutic Potential in Diabetes : Studies on thiourea derivatives, such as 2-picolylamine thioureas, have explored their therapeutic potential in diabetes, highlighting their inhibitory effects on glucose-6-phosphatase and potential for use in diabetic complications (Naz et al., 2020).

7. Enzyme Inhibition for Gastrointestinal Therapy

- Urease Inhibition Studies : The synthesis and characterization of thiourea derivatives bearing ibuprofen moiety and their ability to inhibit urease enzyme suggest their potential as lead molecules for gastrointestinal ulcer therapy (Mumtaz et al., 2018).

Mechanism of Action

Target of Action

(2-Propylphenyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been the focus of attention in the field of organic synthesis due to their diverse biological applications . .

Mode of Action

It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties

Biochemical Pathways

It has been discovered that thiourea derivatives target particular molecular pathways involved in the development of cancer, such as those that limit angiogenesis and alter cancer cell signaling pathways .

Pharmacokinetics

A study on thiourea derivatives showed that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry .

Result of Action

It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-propylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-5-8-6-3-4-7-9(8)12-10(11)13/h3-4,6-7H,2,5H2,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXBZOYQCPSOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)

![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)

![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2601888.png)

acetate](/img/structure/B2601889.png)

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)

![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)